molecular formula C9H11N3O2 B12981935 Methyl 5-amino-6-cyclopropylpyrazine-2-carboxylate

Methyl 5-amino-6-cyclopropylpyrazine-2-carboxylate

Cat. No.: B12981935
M. Wt: 193.20 g/mol
InChI Key: LQPZVJPDUWBJOC-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-cyclopropylpyrazine-2-carboxylate is a chemical compound with the molecular formula C9H11N3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-cyclopropylpyrazine-2-carboxylate typically involves the reaction of 5-amino-6-cyclopropylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-cyclopropylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-6-cyclopropylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-cyclopropylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-6-bromopyrazine-2-carboxylate
  • Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
  • Methyl 5-amino-6-cyclopropylpyrazine-2-carboxylate

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the compound’s specific structural features can lead to unique biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 5-amino-6-cyclopropylpyrazine-2-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-14-9(13)6-4-11-8(10)7(12-6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11)

InChI Key

LQPZVJPDUWBJOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)C2CC2)N

Origin of Product

United States

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